rac-[(1R,5R)-2-benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol
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Overview
Description
rac-[(1R,5R)-2-benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol: is a chemical compound with the molecular formula C14H19NO and a molecular weight of 217.31 g/mol . This compound is characterized by its bicyclic structure, which includes a benzyl group and an azabicycloheptane moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-[(1R,5R)-2-benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol typically involves the reaction of a suitable precursor with benzyl bromide under basic conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at a temperature of around 0°C to room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: rac-[(1R,5R)-2-benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
rac-[(1R,5R)-2-benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol is utilized in several scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of rac-[(1R,5R)-2-benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- rac-[(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol
- rac-[(1R,3S,5R)-6-azabicyclo[3.2.0]heptan-3-yl]methanol hydrochloride
- rac-[(1R,5R,6S)-3-azabicyclo[3.2.0]heptan-6-yl]methanol hydrochloride
Comparison: rac-[(1R,5R)-2-benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol is unique due to its specific bicyclic structure and the presence of a benzyl group. This structural configuration imparts distinct chemical and biological properties, making it valuable for specific research applications. In comparison, similar compounds may have variations in their bicyclic structure or functional groups, leading to different reactivity and applications .
Properties
Molecular Formula |
C14H19NO |
---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
(2-benzyl-2-azabicyclo[3.2.0]heptan-1-yl)methanol |
InChI |
InChI=1S/C14H19NO/c16-11-14-8-6-13(14)7-9-15(14)10-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2 |
InChI Key |
OHDBTEIWDAFFGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1CCN2CC3=CC=CC=C3)CO |
Origin of Product |
United States |
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